molecular formula C17H13ClF3N5OS B2976263 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 577696-51-6

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2976263
CAS No.: 577696-51-6
M. Wt: 427.83
InChI Key: BHEMCHYPODYKCD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities . This compound is of significant interest for early-stage pharmaceutical research and development, particularly in the search for new anti-infective and anticancer agents. Researchers are exploring its potential to inhibit the growth of multidrug-resistant bacterial strains, which pose a critical threat to global health . The molecular structure incorporates both a 2-chlorophenyl and a 3-trifluoromethylphenyl group; these substituents are often used to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,2,4-triazole ring system is a privileged structure in drug discovery, found in numerous clinically used agents, including antifungal drugs (e.g., voriconazole), antivirals (e.g., ribavirin), and anticancer drugs (e.g., letrozole) . The presence of the sulfanyl acetamide chain provides a potential point for structural modification and may contribute to its mechanism of action, potentially through interaction with enzyme active sites . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5OS/c18-13-7-2-1-6-12(13)15-24-25-16(26(15)22)28-9-14(27)23-11-5-3-4-10(8-11)17(19,20)21/h1-8H,9,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEMCHYPODYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, typically using thiol reagents under mild conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl or trifluoromethyl groups, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic compounds.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazole Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substituents significantly influence biological activity and physicochemical properties:

  • Target Compound : 5-(2-chlorophenyl) group provides steric bulk and electron-withdrawing effects, which may improve receptor binding and antibacterial activity .
  • : 5-(3,4,5-Trimethoxyphenyl) introduces electron-donating methoxy groups, which could reduce antibacterial efficacy but enhance solubility .
  • : 5-(2-Hydroxyphenyl) enables hydrogen bonding, critical for reverse transcriptase inhibition (KI values in nanomolar range) .

Substituent Variations on the Acetamide Moiety

The acetamide’s aryl group modulates pharmacokinetics:

  • Target Compound : 3-(Trifluoromethyl)phenyl enhances hydrophobicity and resistance to oxidative metabolism .
  • : 2-(Trifluoromethyl)phenyl (positional isomer of the target) may reduce steric hindrance, favoring interaction with shallow enzyme pockets .
  • : 2-Chloro-5-(trifluoromethyl)phenyl combines halogen and trifluoromethyl effects, likely improving binding to hydrophobic enzyme regions .

Biological Activity

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H13ClN6O3S
  • Molecular Weight : 404.83 g/mol
  • CAS Number : 905765-35-7

The biological activity of triazole derivatives, including this compound, is often attributed to their ability to interfere with various biological processes. Key mechanisms include:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450, affecting the metabolism of various substrates.
  • Antimicrobial Activity : They exhibit broad-spectrum activity against bacteria and fungi by disrupting cell wall synthesis and function.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Biological Activity Overview

Research indicates that compounds within the triazole class possess significant antibacterial , antifungal , and antiviral activities. The specific compound has been studied for its potential effects in various biological contexts:

Antibacterial Activity

Studies have shown that triazole derivatives can effectively combat a range of bacterial strains, including resistant ones. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of triazoles are well-documented:

  • Compounds similar to the one in focus have shown higher antifungal activity compared to traditional agents like fluconazole, with MIC values ranging from 0.01 to 0.27 μmol/mL against various fungal strains .

Antiviral Activity

Research into the antiviral properties of triazole derivatives suggests potential applications against viruses like HIV and hepatitis B . The structural characteristics of these compounds may enhance their effectiveness as antiviral agents.

Data Table: Summary of Biological Activities

Activity TypeDescriptionMIC/EC50 Values
AntibacterialEffective against S. aureus, E. coli0.125–8 μg/mL
AntifungalEffective against Candida, Aspergillus0.01–0.27 μmol/mL
AntiviralPotential against HIV and HBVNot specified
AnticancerInduces apoptosis in cancer cell linesVaries by study

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related triazole derivative exhibited a significant reduction in bacterial load in infected animal models, suggesting strong in vivo efficacy .
  • Antifungal Application : Another research highlighted the compound's effectiveness against drug-resistant fungal strains, showcasing its potential as a new therapeutic option .
  • Antiviral Potential : A recent investigation into triazole derivatives indicated promising results in inhibiting viral replication in vitro, warranting further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of triazole-thioacetamide derivatives typically involves nucleophilic substitution between a thiol-containing triazole intermediate and a halogenated acetamide. For example, chloroacetyl chloride can be reacted with a substituted aniline in the presence of triethylamine (TEA) in dioxane at 20–25°C, followed by purification via recrystallization (ethanol-DMF mixtures are effective). Reaction progress should be monitored via TLC or HPLC. Adjusting stoichiometry, solvent polarity, and reaction temperature can enhance yields .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.
  • Structural Confirmation :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and integration ratios.
  • X-ray Crystallography : Employ single-crystal diffraction (e.g., SHELX software for refinement) to resolve 3D structure and confirm stereochemistry .
  • HRMS : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to compute frontier molecular orbitals (FMOs), dipole moments, and polarizabilities. Analyze charge transfer via Mulliken population analysis.
  • NLO Properties : Calculate hyperpolarizability (β\beta) using Gaussian or ORCA software. Compare with experimental results from hyper-Rayleigh scattering or electric-field-induced second harmonic generation (EFISHG) .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., glioblastoma U87-MG vs. U251), concentrations, and endpoints (e.g., IC50_{50}, migration inhibition).
  • Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm target binding affinity or isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers and confounding variables .

Q. What is the rationale for combining this compound with temozolomide (TMZ) in glioblastoma studies?

  • Methodological Answer :

  • Synergistic Mechanism : The compound’s GPR-17 agonism may inhibit glioma invasion, while TMZ targets DNA repair. Test combination efficacy via:
  • In Vitro : Matrigel invasion assays and TMZ dose-response curves (e.g., Chou-Talalay method for synergy quantification).
  • In Vivo : Orthotopic xenograft models with bioluminescence monitoring .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

  • Methodological Answer :

  • Substituent Modification : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and target binding.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like GPR-17 or kinases. Prioritize analogs with lower binding energies and favorable pharmacokinetic profiles .

Experimental Design & Data Analysis

Q. What in vitro and in vivo models are suitable for evaluating this compound’s anti-invasive properties in cancer?

  • Methodological Answer :

  • In Vitro :
  • Transwell Migration Assay : Quantify cell penetration through Matrigel-coated membranes.
  • 3D Spheroid Invasion : Use collagen-embedded spheroids and confocal microscopy.
  • In Vivo :
  • Orthotopic Glioblastoma Models : Intracranial implantation in immunodeficient mice; monitor via MRI or bioluminescence.
  • Metastasis Models : Tail vein injection for lung metastasis assessment .

Q. How can metabolic stability and membrane permeability be assessed during preclinical development?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS over time.
  • Permeability :
  • Caco-2 Monolayers : Measure apparent permeability (PappP_{\text{app}}) and efflux ratio (P-gp interaction).
  • PAMPA : Predict blood-brain barrier penetration using artificial membrane assays.

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